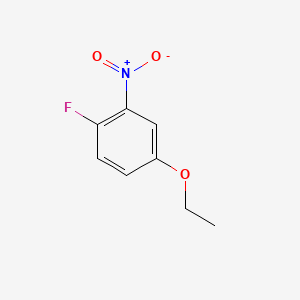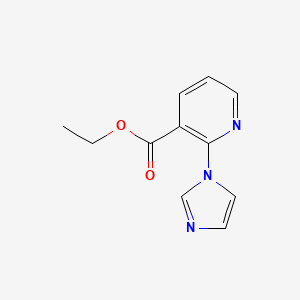
ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate
Descripción general
Descripción
Ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate is characterized by the presence of an imidazole ring and a pyridine ring . The InChI code for this compound is 1S/C11H11N3O2/c1-2-16-11(15)9-4-3-5-13-10(9)14-7-6-12-8-14/h3-8H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate is a liquid at room temperature . It has a molecular weight of 217.23 .Aplicaciones Científicas De Investigación
Synthesis of Novel Pharmaceuticals
The imidazole ring, a core structure in ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate, is a prevalent motif in pharmaceuticals due to its mimicry of the purine base in DNA . This compound can serve as a precursor in synthesizing new drugs with potential antibacterial, antifungal, and antiviral properties. Its structural similarity to biologically active molecules makes it a valuable synthon for medicinal chemistry.
Development of Antifungal Agents
Research has shown that derivatives of imidazole exhibit significant antifungal activity . Ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate could be used to develop new antifungal agents, particularly against strains of Candida albicans and non-albicans Candida species, which are common pathogens responsible for infections.
Antioxidant Potential
Compounds containing the imidazole ring have demonstrated good scavenging potential for free radicals . This characteristic suggests that ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate could be explored for its antioxidant capabilities, potentially contributing to the treatment of diseases caused by oxidative stress.
Anti-inflammatory Applications
Imidazole derivatives are known to possess anti-inflammatory properties . As such, ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate could be investigated for its use in anti-inflammatory drugs, which could help in the management of chronic inflammatory diseases.
Chemotherapeutic Research
The imidazole moiety is a part of several chemotherapeutic agents . Ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate could be utilized in the synthesis of novel chemotherapeutic compounds, potentially offering new avenues for cancer treatment.
Biochemical Research Tool
Due to its unique chemical structure, ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate can be used as a biochemical research tool. It can help in studying enzyme mechanisms, particularly those involving the imidazole group, and in probing the biochemical pathways where similar structures are involved.
Each of these applications represents a unique field of research where ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate can contribute significantly. The compound’s versatility in forming various derivatives allows for a wide range of potential uses in scientific research and drug development. The ongoing exploration of imidazole-containing compounds will likely yield further insights and innovations in these areas .
Mecanismo De Acción
Target of Action
Ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate is a compound that contains an imidazole moiety . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a variety of biological targets .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
ethyl 2-imidazol-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-3-5-13-10(9)14-7-6-12-8-14/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRVAUFUMUYUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




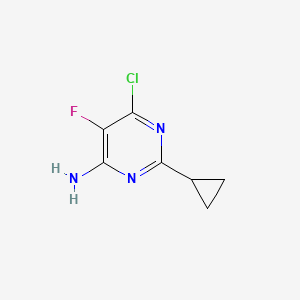
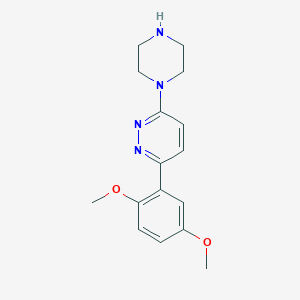
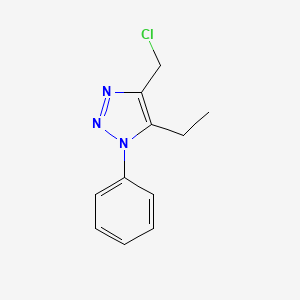
![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1426746.png)
![4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1426747.png)
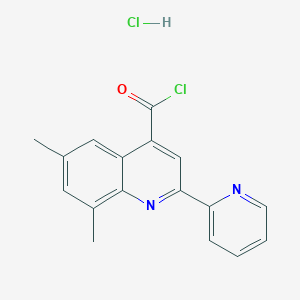


![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/structure/B1426753.png)
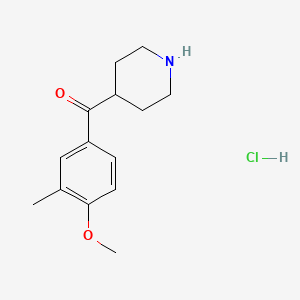
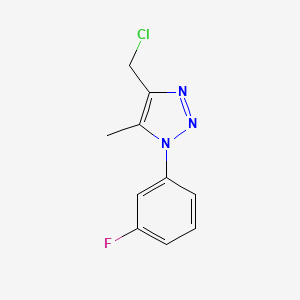
![Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate](/img/structure/B1426758.png)
